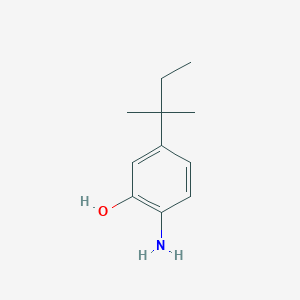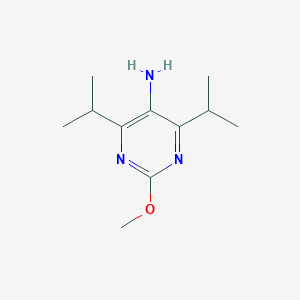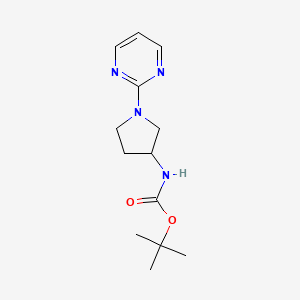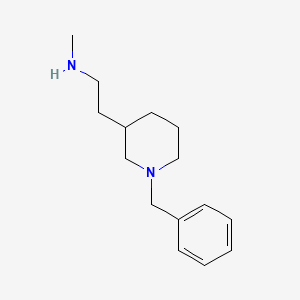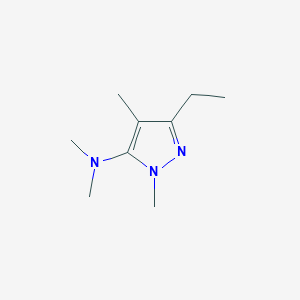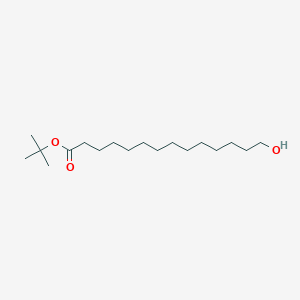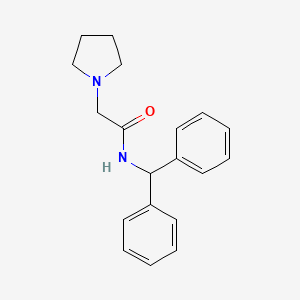![molecular formula C8H14N2O2 B13967422 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid is a compound characterized by its unique spirocyclic structure, which includes a four-membered azetidine ring fused to a five-membered ring. This compound contains a carboxylic acid functional group, making it a versatile building block in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid typically involves the reaction of azetidine derivatives with various reagents. One common method includes the reaction of azetidine with bromoacetic acid under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 20°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents like toluene and acetonitrile are often used in industrial settings to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound undergoes reduction by bacterial enzymes to generate reactive intermediates that are lethal to the bacterium . This process involves the formation of reactive oxygen species that damage bacterial DNA and proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-oxo-1,6-diazaspiro[3.4]octan-6-yl)acetic acid: Contains an oxo group instead of a hydrogen at the 2-position.
2-(6-azaspiro[3.4]octan-7-yl)acetic acid: Lacks the diaza functionality.
Uniqueness
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid is unique due to its spirocyclic structure and the presence of both secondary and tertiary amine functionalities. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-(1,7-diazaspiro[3.4]octan-7-yl)acetic acid |
InChI |
InChI=1S/C8H14N2O2/c11-7(12)5-10-4-2-8(6-10)1-3-9-8/h9H,1-6H2,(H,11,12) |
Clave InChI |
HGDJABQSWHGJTN-UHFFFAOYSA-N |
SMILES canónico |
C1CNC12CCN(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






